Defluoro Paliperidone Palmitate is a chemical compound derived from paliperidone, which is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and schizoaffective disorder. This compound is characterized by the addition of a palmitate ester, which enhances its pharmacokinetic properties, allowing for extended-release formulations. Defluoro Paliperidone Palmitate is designed to improve the solubility and bioavailability of paliperidone, facilitating its therapeutic effects while minimizing side effects.
Defluoro Paliperidone Palmitate is synthesized from paliperidone and palmitic acid through various chemical processes. The synthesis methods are crucial in determining the purity and efficacy of the final product.
This compound falls under the category of pharmaceutical compounds, specifically as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to become active drugs. In this case, Defluoro Paliperidone Palmitate is converted into paliperidone upon hydrolysis in the body.
The synthesis of Defluoro Paliperidone Palmitate involves several steps that can be executed through different methodologies. One common method includes:
The reaction typically requires specific conditions such as temperature control and time management to optimize yield and purity. For instance, maintaining the reaction mixture for about 2 to 10 hours at controlled temperatures can significantly influence the outcome .
Defluoro Paliperidone Palmitate has a complex molecular structure characterized by its ester linkage between paliperidone and palmitic acid. The molecular formula for Defluoro Paliperidone Palmitate is , indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The primary reaction involved in synthesizing Defluoro Paliperidone Palmitate is esterification, where the hydroxyl group of paliperidone reacts with the carboxyl group of palmitic acid or its derivatives:
The reaction can be influenced by factors such as temperature, solvent choice, and catalyst presence, which can affect both yield and purity. Additionally, purification steps such as recrystallization are essential to remove unreacted materials and byproducts .
Defluoro Paliperidone Palmitate functions as a prodrug that undergoes hydrolysis after administration. Upon entering the body, it is converted into active paliperidone through enzymatic action by esterases:
The pharmacokinetics of Defluoro Paliperidone Palmitate indicate a biphasic release profile, with an initial rapid release followed by a slower sustained release over time, allowing for once-monthly dosing regimens .
Defluoro Paliperidone Palmitate is primarily utilized in pharmacotherapy for schizophrenia and related disorders due to its extended-release formulation that allows for monthly dosing intervals. Its formulation can also be adapted for various delivery systems such as injectables or implants, enhancing patient compliance and therapeutic outcomes .
This compound represents significant advancements in antipsychotic therapy by improving drug delivery mechanisms while maintaining efficacy through controlled release profiles.
Defluoro Paliperidone Palmitate (CAS not explicitly listed; derived from Paliperidone Desfluoro Impurity CAS 1380413-60-4) is a key impurity in Paliperidone Palmitate, an antipsychotic prodrug. Its molecular formula is C₃₉H₅₈N₄O₄, with a molecular weight of 646.9 g/mol [4]. Structurally, it differs from the parent drug by the absence of a fluorine atom at the benzisoxazole ring (position 6), replaced by a hydrogen atom (Figure 1). This modification alters electron distribution and steric interactions, confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data in regulatory filings [3] [7]. The compound retains the palmitate ester moiety (C₁₆ alkyl chain), critical for its lipophilic properties [4] [8].
Table 1: Molecular Properties of Defluoro Paliperidone Palmitate
Property | Value |
---|---|
Molecular Formula | C₃₉H₅₈N₄O₄ |
Molecular Weight | 646.9 g/mol |
IUPAC Name | Not explicitly listed; derived as hexadecanoic acid 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester |
Key Structural Change | Replacement of C6-fluorine with hydrogen on benzisoxazole ring |
Solubility: Defluoro Paliperidone Palmitate exhibits low aqueous solubility due to its long-chain palmitate ester, consistent with the parent compound’s lipophilicity. Experimental log P values are predicted to be higher than Paliperidone Palmitate (6.47 vs. 6.02) due to reduced polarity from fluorine absence [4] [9]. No explicit solubility data exists, but its structural similarity suggests solubility in organic solvents like methanol or acetonitrile [4].
Stability: While direct stability studies are limited, photodegradation research on Paliperidone reveals that fluorinated analogs undergo distinct degradation pathways. Defluoro Paliperidone Palmitate’s lack of fluorine likely reduces susceptibility to certain photolytic reactions, potentially enhancing stability under UV light [2]. Hydrolytic stability at the ester linkage remains comparable to the parent, with susceptibility to base/acid-catalyzed hydrolysis [8].
Crystallography: Polymorphic behavior is uncharacterized. However, the palmitate chain facilitates crystalline solid formation, as seen in Paliperidone Palmitate’s Stage III polymorph (CAS 1415488-05-9), which exhibits defined melting points and crystallinity validated via X-ray diffraction [1].
Defluoro Paliperidone Palmitate serves as a process-related impurity monitored during Paliperidone Palmitate synthesis. Key differences include:
Table 2: Comparative Analysis with Paliperidone Palmitate
Property | Defluoro Paliperidone Palmitate | Paliperidone Palmitate |
---|---|---|
Molecular Formula | C₃₉H₅₈N₄O₄ | C₃₉H₅₇FN₄O₄ |
Molecular Weight | 646.9 g/mol | 664.89 g/mol |
Fluorine Position | Absent (C6-H bond) | Present (C6-F bond) |
log P (Predicted) | ~6.47 | ~6.02 |
Pharmacopeial Role | Specified Impurity | Active Pharmaceutical Ingredient |
The structural deviation impacts biological activity—absence of fluorine reduces affinity for dopamine D₂ and serotonin 5-HT₂A receptors, rendering the impurity therapeutically inactive [3] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3